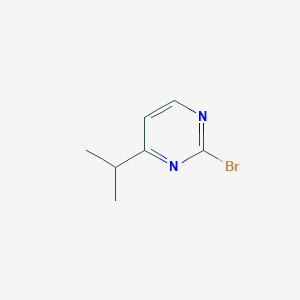
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one, also known as 1,1,1-trifluoro-2,5-dichloropropane, is a highly fluorinated organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of organic compounds, and its unique structure and properties have enabled it to be used in a number of different fields.
Applications De Recherche Scientifique
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, and it has also been used as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, and it has been used in the synthesis of polymers for use in medical applications. It has also been used in the synthesis of polymers for use in electronics and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one is not fully understood. However, it is believed to act as an electron-withdrawing group, which allows it to interact with other molecules in a specific manner. Additionally, it is believed to act as a catalyst in certain reactions, which allows for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one are not well understood. However, it is believed that it may have some effects on the human body, as it has been found to interact with certain enzymes. Additionally, it has been found to interact with certain proteins, and it may also have some effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively easy to synthesize, and it is relatively stable in the presence of other organic compounds. However, it is important to note that it is not as effective as some other compounds in certain reactions, and it can be difficult to purify it to a high degree of purity.
Orientations Futures
There are a number of potential future directions for 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one. One potential direction is to explore its use as a reagent in the synthesis of other organic compounds. Additionally, it could be used in the synthesis of polymers for use in medical applications, and it could also be used in the synthesis of pharmaceuticals. Additionally, it could be used in the synthesis of polymers for use in electronics and other industrial applications. Finally, it could be used to study its biochemical and physiological effects on the human body.
Méthodes De Synthèse
The synthesis of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one is a relatively straightforward process. It is typically synthesized via a two-step reaction, which involves the reaction of 3,3,3-trifluoropropan-1-ol with 2,5-dichlorophenol. In the first step, the 3,3,3-trifluoropropan-1-ol is reacted with a base such as sodium hydroxide in order to form a sodium salt of the trifluoropropan-1-ol. In the second step, the sodium salt is reacted with 2,5-dichlorophenol in the presence of a catalyst such as palladium chloride, which results in the formation of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one involves the reaction of 2,5-dichlorobenzoyl chloride with 1,1,1-trifluoroacetone in the presence of a base.", "Starting Materials": [ "2,5-dichlorobenzoyl chloride", "1,1,1-trifluoroacetone", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2,5-dichlorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 1,1,1-trifluoroacetone to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1098361-02-4 |
Nom du produit |
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Formule moléculaire |
C9H5Cl2F3O |
Poids moléculaire |
257 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



